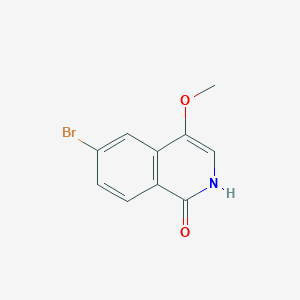

6-溴-4-甲氧基异喹啉-1(2H)-酮

描述

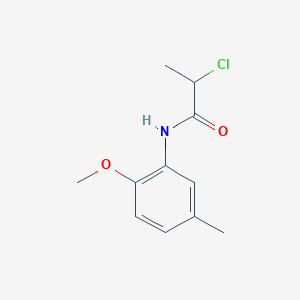

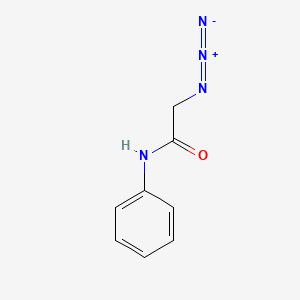

6-bromo-4-methoxyisoquinolin-1(2H)-one is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a bromine atom and a methoxy group. This compound belongs to the family of isoquinolin-1(2H)-ones, which are known for their diverse biological activities. In

科学研究应用

类固醇5α还原酶抑制剂

6-溴-4-甲氧基异喹啉-1(2H)-酮已被研究其作为类固醇5α还原酶抑制剂的潜力。研究表明,与6-溴-4-甲氧基异喹啉-1(2H)-酮相关的化合物对类固醇5α还原酶(参与类固醇代谢的酶)表现出抑制活性。这些抑制剂的活性和选择性取决于杂环的特定特征和取代基的大小(Baston, Palusczak, & Hartmann, 2000)。

合成和结构研究

6-溴-4-甲氧基异喹啉-1(2H)-酮已用于各种合成工艺。例如,它已被用于8-溴异喹啉的合成和研究仲胺-硼烷配合物的晶体结构(Armengol, Helliwell, & Joule, 2000)。此外,它可用作通过锂化前体的亲电捕获合成4-取代1(2H)-异喹啉酮的前体(Sercel, Sanchez, & Hollis Showalter, 2007)。

在抗肿瘤活性中的应用

与6-溴-4-甲氧基异喹啉-1(2H)-酮在结构上相关的化合物已被合成并评估其细胞毒性活性。这些化合物,包括具有氨基、烷基氨基和卤素基团的衍生物,已显示出对各种人类肿瘤细胞系具有中等到高的效力,表明它们在抗肿瘤应用中的潜力(Delgado, Ibacache, Theoduloz, & Valderrama, 2012)。

药物中间体的合成

6-溴-4-甲氧基异喹啉-1(2H)-酮在关键药物中间体的合成中也具有重要意义。它已被用于缩短工艺以提高合成某些药物中间体的效率,从而有助于在药物研究中更快的供应和更高的收率(Nishimura & Saitoh, 2016)。

属性

IUPAC Name |

6-bromo-4-methoxy-2H-isoquinolin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-9-5-12-10(13)7-3-2-6(11)4-8(7)9/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTUQYGZVVHFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CNC(=O)C2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)

![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)

![3-(3,4-Dimethoxyphenyl)-5-{1-[(4-ethoxyphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2896901.png)